ETHYL 4-(3-{[(5E)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE
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Overview
Description
Ethyl 4-{3-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate is a complex organic compound with a molecular formula of C38H29N5O2. This compound features a unique structure that includes a cyclopenta[b]pyridine core, multiple cyano groups, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(5E)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[b]pyridine core, which is then functionalized with amino and cyano groups. Subsequent steps involve the formation of the pyrrole ring and the attachment of the benzoate ester.
Formation of Cyclopenta[b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of amino and cyano groups is achieved through nucleophilic substitution reactions.
Pyrrole Ring Formation: This is typically done via a condensation reaction involving the cyclopenta[b]pyridine intermediate and suitable aldehydes or ketones.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amines and reduced aromatic rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 4-{3-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[(5E)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2,4-dicyano-5-isobutylbenzoate
- N-Butyl-1,3,4-tricyano-8-methyl-5,6,7,8-tetrahydro-2-naphthaleneamine
Uniqueness
Ethyl 4-{3-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C38H29N5O2 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(E)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C38H29N5O2/c1-4-45-38(44)27-15-17-29(18-16-27)43-33(25-11-7-5-8-12-25)20-28(36(43)26-13-9-6-10-14-26)19-30-23(2)31(21-39)35-34(30)24(3)32(22-40)37(41)42-35/h5-20H,4H2,1-3H3,(H2,41,42)/b30-19+ |
InChI Key |
CXFBBOMUVDRGJT-NDZAJKAJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C/4\C(=C(C5=C4C(=C(C(=N5)N)C#N)C)C#N)C)C6=CC=CC=C6 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=C(C5=C4C(=C(C(=N5)N)C#N)C)C#N)C)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=C(C5=C4C(=C(C(=N5)N)C#N)C)C#N)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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